Elephantopin

Description

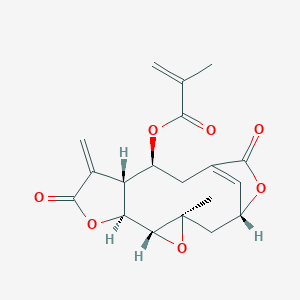

Structure

3D Structure

Properties

CAS No. |

13017-11-3 |

|---|---|

Molecular Formula |

C19H20O7 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12-,13+,14-,15+,19+/m0/s1 |

InChI Key |

WIQOUTANBFOBPB-KIVXNUBRSA-N |

SMILES |

CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |

Isomeric SMILES |

CC(=C)C(=O)O[C@H]1CC2=C[C@@H](C[C@@]3([C@H](O3)[C@@H]4[C@@H]1C(=C)C(=O)O4)C)OC2=O |

Canonical SMILES |

CC(=C)C(=O)OC1CC2=CC(CC3(C(O3)C4C1C(=C)C(=O)O4)C)OC2=O |

Synonyms |

elephantopin |

Origin of Product |

United States |

Chemical Profile of Elephantopin

Chemical Structure and Stereochemistry

Elephantopin is a germacranolide sesquiterpene with a complex tetracyclic structure. scielo.brnih.gov Its molecular formula is C₁₉H₂₀O₇. encyclopedia.pubscielo.br The core of the molecule is a ten-membered germacrane (B1241064) ring, which is intricately fused with other rings. Key structural features include two α,β-unsaturated γ-lactone moieties and an epoxide ring, which are believed to be crucial for its biological activity. The IUPAC name for Elephantopin is [(1R,3R,5R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.0³,⁵.0⁶,¹⁰]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate. scielo.br

Physicochemical Properties

The physicochemical properties of Elephantopin have been determined through computational analysis and are summarized in the table below. These properties are essential for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀O₇ | scielo.br |

| Molar Mass | 360.36 g/mol | encyclopedia.pub |

| Exact Mass | 360.12090297 Da | scielo.br |

| XLogP3 | 0.7 | scielo.br |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 95.6 Ų | nih.gov |

| Heavy Atom Count | 26 | nih.gov |

Chemical Structure and Elucidation

Core Germacranolide Skeleton of Elephantopin

The foundational structure of elephantopin is the germacranolide skeleton. wikipedia.orgecency.comwikipedia.orgwikiwand.com This classification places it within the germacranolides, a large subfamily of sesquiterpene lactones characterized by a ten-membered carbocyclic ring. scispace.comnih.gov The skeleton of elephantopin and its analogue, deoxyelephantopin (B1239436), is highly functionalized and features a strained 10-membered ring, presenting a significant synthetic challenge. scispace.comresearchgate.net This core structure is derived from germacrene. scispace.com

Key Functional Groups and Stereochemical Features

The germacranolide skeleton of elephantopin is decorated with several important functional groups that define its chemical identity and reactivity.

A defining characteristic of elephantopin is the presence of two lactone rings within its structure, making it a sesquiterpene dilactone. wikipedia.orgecency.comwikipedia.orgwikiwand.complantsjournal.combris.ac.uk One of these is an α-methylene-γ-lactone, a feature common to many bioactive sesquiterpene lactones. nih.govmeral.edu.mm

Elephantopin's structure includes an epoxide functional group. wikipedia.orgecency.comwikipedia.orgwikiwand.complantsjournal.com Specifically, its analogue deoxyelephantopin is differentiated from the parent elephantopin by the absence of a C4-C5 epoxide. scispace.comresearchgate.net

The presence of an α-methylene-γ-lactone moiety is a crucial structural feature. nih.govnih.govthieme-connect.com This α,β-unsaturated lactone system is considered a primary requirement for the cytotoxic activity observed in many sesquiterpene lactones. d-nb.infonih.gov It can act as a Michael acceptor, reacting with nucleophiles like the thiol groups found in proteins and enzymes. nih.gov The infrared spectra of related compounds show characteristic bands for this moiety. meral.edu.mm

The analogue deoxyelephantopin possesses a methacrylate (B99206) group located at the C-8 position of its skeleton. nih.gov The parent compound, elephantopin, also contains a methacrylate ester; its alkaline hydrolysis yields methacrylic acid. bris.ac.uk This ester group is another key feature of this class of compounds.

Structural Elucidation Techniques for Elephantopin and Analogues

The precise structure of elephantopin and its related compounds was determined through a combination of chemical and spectroscopic methods. Early structural elucidation work relied on a variety of techniques to piece together the molecular puzzle. bris.ac.uk

Initial analysis involved elemental analysis and high-resolution mass spectrometry to determine the molecular formula, which for elephantopin is C₁₉H₂₀O₇. wikipedia.orgbris.ac.uk

A range of spectroscopic methods provided further detail:

Infrared (IR) Spectroscopy was used to identify key functional groups. For instance, IR absorption bands indicated the presence of α,β-unsaturated lactone and α,β-unsaturated ester groups. bris.ac.ukmeral.edu.mm

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H-NMR and ¹³C-NMR) was critical for determining the connectivity of atoms and the stereochemistry of the molecule. bris.ac.ukresearchgate.netsapub.org

Mass Spectrometry (MS) provided information on the molecular weight and fragmentation patterns, which helped to confirm the structure. bris.ac.ukresearchgate.net

Chemical degradation and derivatization were also employed:

Alkaline hydrolysis of elephantopin yielded elephantol and methacrylic acid, confirming the presence of the methacrylate ester. bris.ac.ukacs.org

Catalytic hydrogenation was used to saturate double bonds, and the resulting products, such as tetrahydroelephantopin, were analyzed to confirm the carbon skeleton. bris.ac.ukacs.org

Finally, X-ray crystallography provided definitive proof of the structure and absolute stereochemistry. The structure of elephantol, a hydrolysis product of elephantopin, was confirmed by an X-ray crystallographic analysis of its p-bromobenzoate derivative. bris.ac.ukacs.org Similarly, single-crystal X-ray analysis has been used to determine the structure of deoxyelephantopin analogues. meral.edu.mm

These combined techniques allowed for the complete and unambiguous assignment of the structure of elephantopin and its derivatives.

Biosynthetic Pathways and Precursors

General Terpenoid Biosynthesis Pathways

All terpenoids, including elephantopin, are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). kegg.jpoup.comnih.gov Plants utilize two distinct and spatially separated pathways to synthesize these essential precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. kegg.jpnih.govmdpi.comrsc.org

Mevalonate (MVA) Pathway

The MVA pathway is predominantly located in the cytoplasm and the endoplasmic reticulum of plant cells. mdpi.comrsc.orgresearchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA, a product of glycolysis, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.orgnih.gov A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.govresearchgate.net Through a series of subsequent phosphorylation and decarboxylation reactions, mevalonate is ultimately converted into IPP. rsc.orgnih.gov The MVA pathway is generally responsible for producing the precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net

Methylerythritol Phosphate (MEP) Pathway (Non-Mevalonate Pathway)

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. rsc.orgfrontiersin.orgnih.gov This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP), which are intermediates of glycolysis and the Calvin cycle, as its initial substrates. nih.govmdpi.comfrontiersin.org The first committed step involves the condensation of pyruvate and GAP by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) to form 1-deoxy-D-xylulose-5-phosphate (DXP). mdpi.compnas.org Following a series of enzymatic reactions, DXP is converted into both IPP and DMAPP. nih.govrsc.org The MEP pathway is the primary source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include essential molecules like carotenoids and the side chains of chlorophylls. kegg.jprsc.org

Isoprene (B109036) Unit Formation (Isopentenyl Diphosphate and Dimethylallyl Diphosphate)

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are the fundamental C5 isoprene units from which all terpenoids are constructed. kegg.jpoup.comnih.gov IPP is the primary product of the MVA pathway. wikipedia.org The enzyme isopentenyl diphosphate isomerase (IPI) then catalyzes the reversible isomerization of IPP to its more reactive allylic isomer, DMAPP. oup.comnih.govwikipedia.org This isomerization is a critical step, as DMAPP serves as the initial electrophile for the subsequent chain elongation reactions. nih.gov In contrast, the MEP pathway can produce both IPP and DMAPP directly from (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP). wikipedia.org The enzyme HMB-PP reductase is responsible for this conversion. wikipedia.org

Specific Pathways Leading to Sesquiterpene Lactone Skeletons

Elephantopin is classified as a sesquiterpene lactone, meaning it is a C15 compound derived from three isoprene units and contains a characteristic lactone ring. wikipedia.orgtandfonline.com The biosynthesis of the sesquiterpene skeleton begins with the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by a prenyltransferase enzyme, specifically farnesyl diphosphate synthase (FPPS), to yield the C15 intermediate, farnesyl diphosphate (FPP). nih.govup.ac.za FPP is the universal precursor for all sesquiterpenoids. tandfonline.com

The formation of the diverse array of sesquiterpene lactone skeletons is initiated by the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). wur.nlplos.org For many sesquiterpene lactones, including the germacranolide type to which elephantopin belongs, the initial cyclization product of FPP is (+)-germacrene A. up.ac.zaplos.org This reaction is catalyzed by (+)-germacrene A synthase. plos.org

Following the formation of the germacrene A skeleton, a series of oxidative modifications occur, which are typically catalyzed by cytochrome P450 monooxygenases. up.ac.za These modifications lead to the formation of the characteristic lactone ring. The proposed biosynthetic pathway for many germacranolide-derived lactones suggests that (+)-costunolide is a key intermediate. up.ac.zawur.nl Further enzymatic modifications, such as hydroxylations and epoxidations, on the germacranolide skeleton ultimately lead to the formation of the complex structure of elephantopin. wikipedia.orgresearchgate.net

Compartmentation of Biosynthetic Pathways in Plants

The biosynthesis of terpenoids in plants is a highly organized process, with the MVA and MEP pathways being physically separated in different cellular compartments. mdpi.comrsc.orgresearchgate.net The MVA pathway is localized in the cytosol and the endoplasmic reticulum, while the MEP pathway is confined to the plastids. rsc.orgresearchgate.netfrontiersin.org This compartmentalization allows for the independent regulation of the two pathways and the specialized production of different classes of terpenoids. mdpi.com

The cytosolic MVA pathway is the primary source of FPP for the synthesis of sesquiterpenes, including elephantopin. kegg.jprsc.orgresearchgate.net The enzymes responsible for the cyclization of FPP and the subsequent modifications to form sesquiterpene lactones are also located in the cytosol. researchgate.net

In contrast, the plastidial MEP pathway provides the precursors for monoterpenes and diterpenes. kegg.jprsc.org Although the two pathways are largely independent, there is evidence of some "crosstalk" between them, with the potential for exchange of isoprenoid intermediates between the cytosol and plastids. pnas.orgresearchgate.net This metabolic crosstalk adds another layer of complexity and flexibility to terpenoid biosynthesis in plants. The final products of terpenoid biosynthesis can be stored in various cellular compartments, including the vacuole, or secreted outside the cell into specialized structures like glandular trichomes. mdpi.cominncocells.org

Molecular Mechanisms of Action in Vitro and Cellular Level

Modulation of Cellular Proliferation and Viability

Elephantopin and its derivatives have demonstrated significant inhibitory effects on the proliferation of a wide range of cancer cell lines in laboratory settings. Deoxyelephantopin (B1239436) (DET), in particular, has been shown to be cytotoxic to lung adenocarcinoma A549 cells, with a half-maximal inhibitory concentration (IC50) of 12.287 μg/mL. nih.gov Further studies have reported its potent activity against various human cancer cell lines, including colorectal carcinoma (HCT116), chronic myelogenous leukemia (K562), nasopharyngeal carcinoma (KB), and breast cancer (T47D), with IC50 values of 7.46, 4.02, 3.35, and 1.86 µg/mL, respectively. mdpi.com In another study, DET and its isomer, isodeoxyelephantopin (B1158786) (IDOE), showed IC50 values of 0.73 µg/mL and 0.88 µg/mL in HCT116 cells, respectively. mdpi.com Isodeoxyelephantopin has also been found to inhibit the growth of breast carcinoma T47D cells and lung carcinoma A549 cells with IC50 values of 1.3 μg/mL and 10.46 μg/mL, respectively. nih.govresearchgate.net

Table 1: Inhibitory Concentrations (IC50) of Elephantopin Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| Deoxyelephantopin | A549 | Lung Adenocarcinoma | 12.287 µg/mL nih.gov |

| Deoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.73 µg/mL mdpi.com |

| Deoxyelephantopin | MCF-7 | Breast Cancer | 11.2 µg/mL usk.ac.id |

| Isodeoxyelephantopin | HCT116 | Colorectal Carcinoma | 0.88 µg/mL mdpi.com |

| Isodeoxyelephantopin | T47D | Breast Carcinoma | 1.3 µg/mL nih.govresearchgate.net |

| Isodeoxyelephantopin | A549 | Lung Adenocarcinoma | 10.46 µg/mL nih.govresearchgate.net |

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. researchgate.netdovepress.commdpi.com Elephantopin derivatives have shown promising selectivity in this regard. For instance, while deoxyelephantopin (DET) was effective against lung adenocarcinoma A549 cells, it exhibited no toxicity towards normal human lymphocytes. nih.gov Similarly, isodeoxyelephantopin (IDOE) was found to be non-cytotoxic to peripheral blood lymphocytes while inhibiting the growth of breast and lung cancer cells. nih.govresearchgate.net One study on HCT116 colorectal cancer cells and CCD841CoN normal colon cells found a 30-fold difference in cytotoxicity for DET, with IC50 values of 0.73 µg/mL in the cancer cells versus 21.69 µg/mL in the normal cells. mdpi.commdpi.com This suggests that these compounds may have a therapeutic window that allows for the killing of tumor cells with minimal impact on healthy tissues. researchgate.net

Induction of Regulated Cell Death (Apoptosis)

Apoptosis, or programmed cell death, is a key mechanism by which elephantopin derivatives eliminate cancer cells. mdpi.comnih.govnih.gov This process is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which often converge on the activation of effector caspases. researchgate.netabcam.cn

Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies have consistently shown that elephantopin compounds induce apoptosis by activating this key protease. Treatment with isodeoxyelephantopin (IDOE) was found to significantly increase caspase-3 expression and activity in both breast carcinoma T47D and lung carcinoma A549 cells. nih.govresearchgate.net This IDOE-induced cell death was directly associated with the activation of caspase-3. nih.govresearchgate.net Similarly, extracts from Elephantopus scaber, rich in these compounds, were shown to induce apoptosis in HCT116 colorectal cancer cells through the activation of caspase-3. nih.gov The activation of caspase-3 represents a point of convergence for both the intrinsic and extrinsic apoptotic pathways, solidifying its role as a central mediator in the cytotoxic effects of elephantopin. nih.gov

The intrinsic pathway of apoptosis is centered on the mitochondria. jackwestin.com Deoxyelephantopin (DET) has been shown to trigger this pathway in various cancer cells. nih.gov A key event in this process is the disruption of the mitochondrial membrane potential. nih.gov DET treatment leads to the dissipation of this potential, causing the release of pro-apoptotic factors from the mitochondria into the cytoplasm, most notably cytochrome c. nih.govjackwestin.com This release is regulated by the Bcl-2 family of proteins. DET has been observed to upregulate pro-apoptotic members like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thus increasing the Bax/Bcl-2 ratio which favors cell death. nih.gov Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which in turn activates the caspase cascade, including caspase-9 and the subsequent executioner caspase-3, ultimately leading to cell death. nih.govabcam.cn

The extrinsic apoptosis pathway is initiated by the binding of death ligands to death receptors on the cell surface. thermofisher.comwikipedia.org The Fas receptor (also known as CD95) and its ligand (FasL) are a key pair in this process. thermofisher.comwikipedia.org Evidence suggests that deoxyelephantopin (DET) can induce apoptosis through this pathway. mdpi.com In nasopharyngeal carcinoma cells, DET was shown to increase the expression of FasL. mdpi.com The binding of FasL to the Fas receptor triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). thermofisher.comnih.gov This leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates procaspase-8. abcam.cn Activated caspase-8 can then directly activate the executioner caspase-3, or it can cleave the protein Bid into tBid, which translocates to the mitochondria and amplifies the apoptotic signal by engaging the intrinsic pathway. mdpi.comabcam.cn DET has been shown to induce the activation of caspase-8 in several cancer cell lines, confirming its ability to trigger this Fas-mediated extrinsic cell death mechanism. mdpi.com

Table 2: Key Molecular Targets of Elephantopin in Apoptotic Pathways

| Pathway | Key Protein/Event | Effect of Elephantopin/Derivatives |

|---|---|---|

| Caspase Activation | Caspase-3 | Upregulation / Activation nih.govresearchgate.netnih.gov |

| Caspase-8 | Activation mdpi.com | |

| Caspase-9 | Activation nih.gov | |

| Mitochondrial (Intrinsic) | Mitochondrial Membrane Potential | Dissipation / Decrease nih.gov |

| Cytochrome c | Release from mitochondria nih.gov | |

| Bax (Pro-apoptotic) | Upregulation nih.gov | |

| Bcl-2 (Anti-apoptotic) | Downregulation nih.gov | |

| Fas-Mediated (Extrinsic) | Fas Ligand (FasL) | Upregulation mdpi.com |

| FADD | Recruitment to DISC abcam.cnthermofisher.com |

p53-Dependent Apoptotic Pathway

Emerging evidence suggests that elephantopin and its derivatives can induce apoptosis, or programmed cell death, through a p53-dependent mechanism. The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability, and its activation can trigger apoptosis in response to cellular stress, such as DNA damage.

In studies involving an ethanolic extract of E. scaber, which contains elephantopin, researchers observed an upregulation of the p53 protein in human breast cancer (MCF-7) cells following treatment. researchgate.netchula.ac.thscialert.netglobalresearchonline.net This increase in p53 expression coincided with the induction of apoptosis, suggesting a direct link between p53 activation and the cytotoxic effects of the extract. researchgate.netchula.ac.thscialert.netglobalresearchonline.net These findings point towards a mechanism where elephantopin or its related compounds may initiate a signaling cascade that leads to the accumulation of p53, thereby committing the cell to an apoptotic fate. researchgate.netchula.ac.thscialert.net

Phosphatidylserine (B164497) Externalization and DNA Fragmentation

Two hallmark features of apoptosis are the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the fragmentation of nuclear DNA. Elephantopin and its derivatives have been shown to induce both of these events in various cancer cell lines.

Treatment of human breast cancer (MCF-7) cells with an ethanolic extract of E. scaber resulted in a notable increase in phosphatidylserine externalization. researchgate.netscialert.netrjpbcs.com This was observed alongside significant DNA breakage, providing strong evidence for the induction of apoptosis. researchgate.netscialert.netrjpbcs.com Similarly, isodeoxyelephantopin, a related compound, was found to induce PS externalization in both A549 lung carcinoma and T47D breast carcinoma cells. nih.govresearchgate.net In A549 cells, the percentage of early apoptotic cells (Annexin V+/PI-) increased from 1% in the control group to 5.2% in the treated group, while late apoptotic cells (Annexin V+/PI+) rose from 6.2% to 50.1%. nih.gov In T47D cells, early apoptotic cells increased from 0.3% to 0.5%, and late apoptotic cells increased from 8% to 32.7% after treatment. nih.gov

Furthermore, DNA fragmentation, often visualized as a "ladder" pattern in gel electrophoresis, has been consistently observed in cells treated with elephantopin derivatives. Isodeoxyelephantopin induced a characteristic DNA ladder pattern in nasopharyngeal carcinoma (KB) cells, confirming the occurrence of apoptosis. researchgate.net Deoxyelephantopin has also been reported to cause DNA fragmentation in various cancer cell lines, further solidifying the role of these compounds in promoting apoptotic cell death. scialert.netrjpbcs.com

Cell Cycle Progression Modulation

The cell cycle is a tightly regulated process that governs cell division. wikipedia.org Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to growth arrest and, in many cases, apoptosis. Elephantopin and its analogues have demonstrated the ability to modulate cell cycle progression at various phases.

Cell Cycle Arrest (S, G1, G2/M Phases)

Research has shown that elephantopin derivatives can induce cell cycle arrest at different checkpoints, including the G1, S, and G2/M phases. biocompare.com Deoxyelephantopin, for instance, was found to cause cell cycle arrest in the S and G2/M phases in human nasopharyngeal cancer (CNE) cells. nih.gov This arrest was associated with the modulation of cell cycle regulatory proteins. nih.gov

Similarly, isodeoxyelephantopin induced G2/M phase arrest in both A549 lung carcinoma and T47D breast carcinoma cells. nih.govresearchgate.net In A549 cells, the population of cells in the G2/M phase increased from 5.3% to 23.3% after treatment. nih.gov In T47D cells, a significant increase in the G2/M population to 21.9% was observed. nih.gov In nasopharyngeal carcinoma (KB) cells, isodeoxyelephantopin also caused a dose-dependent arrest in the G2/M phase. researchgate.net

The enriched fraction of E. scaber (ES-DCM) was also observed to induce cell cycle arrest, although the specific phase of arrest was not consistently identified across different cancer cell lines. phcog.com

Sub-G1 Population Augmentation

An increase in the sub-G1 cell population is often indicative of apoptosis, as it represents cells with fragmented DNA that have less than the normal G1 DNA content. ijmcmed.org Treatment with elephantopin derivatives has been shown to augment the sub-G1 population in various cancer cell lines.

Isodeoxyelephantopin treatment of A549 cells led to an increase in the sub-G1 population from 2.9% in control cells to 5.6%. nih.gov In nasopharyngeal carcinoma (KB) cells, a dose-dependent increase in the sub-G1 peak was observed following treatment with isodeoxyelephantopin, further confirming apoptosis. researchgate.net Similarly, the enriched fraction of E. scaber (ES-DCM) caused a significant increase in the sub-G1 phase in several cancer cell lines, including HeLa, A549, MCF-7, and Caco-2 cells, indicating the induction of apoptosis. phcog.com

Inflammatory Pathway Modulation

Chronic inflammation is a known driver of cancer development and progression. The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.

Inhibition of NF-κB Activation and Down-regulation of NF-κB Regulated Gene Expression

Elephantopin and its derivatives have demonstrated potent anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. medchemexpress.com Isodeoxyelephantopin has been shown to inhibit NF-κB activation induced by various inflammatory stimuli, such as tumor necrosis factor (TNF). rjpbcs.commeral.edu.mm This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby blocking its transcriptional activity. rjpbcs.com

The suppression of NF-κB activation by isodeoxyelephantopin leads to the downregulation of a wide array of NF-κB-regulated genes involved in cell proliferation (e.g., COX-2, cyclin D1, c-Myc), invasion (e.g., MMP-9, ICAM-1), and anti-apoptosis (e.g., IAP1, IAP2, Bcl-2, Bcl-xL, Bfl-1/A1, TRAF1, FLIP, survivin). rjpbcs.commeral.edu.mm Deoxyelephantopin also functions as an inhibitor of NF-κB. medchemexpress.com An ethanolic extract of E. scaber has been shown to attenuate the inflammatory response by inhibiting the DNA binding activity of NF-κB p65 in macrophages. sci-hub.se In silico studies have also suggested that compounds from E. scaber can bind to and inhibit NF-κB1. jmchemsci.com

Inhibition of IKK and IKKβ

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a crucial regulator in the canonical NF-κB signaling pathway. ijbs.com Activation of IKKβ leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This process allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. ijbs.com

Research on ethanol (B145695) extracts of Elephantopus scaber (ESE), a plant rich in elephantopin and related compounds, has shown that while the extract inhibits NF-κB activation, it does not appear to affect the phosphorylation and degradation of IκBα. core.ac.uklipidmaps.orgwikipedia.org This suggests that the anti-inflammatory action of the extract may occur downstream of IKKβ activity or through a different mechanism that bypasses the inhibition of IKKβ itself. core.ac.ukwikipedia.org Studies have revealed that ESE directly inhibits the binding of the NF-κB p65 subunit to DNA, which is a critical step for its transcriptional activity. core.ac.ukwikipedia.org This indicates that the molecular intervention point is the prevention of NF-κB's interaction with its target gene promoters, rather than the inhibition of the IKK complex that activates it.

Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, MCP-1)

A significant aspect of Elephantopin's molecular activity is its role in modulating the inflammatory response by suppressing the production of key pro-inflammatory cytokines. Studies utilizing extracts from Elephantopus scaber have consistently demonstrated a potent inhibitory effect on these signaling molecules in macrophages stimulated with lipopolysaccharide (LPS). core.ac.ukwikipedia.org

The extract has been shown to suppress the transcription and subsequent production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1-beta (IL-1β). core.ac.ukwikipedia.org This suppression occurs in a concentration-dependent manner. By inhibiting the NF-κB signaling pathway, the extract effectively downregulates the expression of these critical mediators of inflammation. core.ac.ukwikipedia.org This activity has been observed both in vitro in macrophage cell lines and in vivo in mouse models of endotoxemia, where the extract reduced serum and peritoneal levels of TNF-α, IL-6, and MCP-1. core.ac.uk

Table 1: Effect of Elephantopus scaber Extract (ESE) on Pro-inflammatory Cytokine Production

| Cytokine | Cell/Model System | Observation | Reference(s) |

| TNF-α | LPS-activated RAW264.7 macrophages | Suppressed transcription and production. | core.ac.uk,, wikipedia.org |

| LPS-induced endotoxemic mice | Decreased levels in serum and peritoneal fluid. | core.ac.uk, | |

| IL-6 | LPS-activated RAW264.7 macrophages | Suppressed transcription and production. | core.ac.uk,, wikipedia.org |

| LPS-induced endotoxemic mice | Decreased levels in serum and peritoneal fluid. | core.ac.uk, | |

| IL-1β | LPS-activated macrophages (BMDMs) | Lowered supernatant production and mRNA levels. | core.ac.uk,, wikipedia.org |

| MCP-1 | LPS-activated RAW264.7 macrophages | Suppressed transcription and production. | core.ac.uk,, wikipedia.org |

| LPS-induced endotoxemic mice | Decreased levels in serum and peritoneal fluid. | core.ac.uk, |

Inhibition of iNOS and NO Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Extracts from Elephantopus scaber have been shown to effectively inhibit NO production in LPS-stimulated macrophages.

This inhibition is achieved by suppressing the expression of the iNOS enzyme at both the mRNA and protein levels in a concentration-dependent manner. core.ac.uk The mechanism is linked to the extract's ability to inhibit NF-κB activation, as NF-κB is a key transcription factor for the iNOS gene. core.ac.ukwikipedia.org By preventing the transcription and translation of iNOS, the extract curtails the excessive production of NO that contributes to inflammatory damage.

Table 2: Effect of Elephantopus scaber Extract (ESE) on iNOS and NO Production

| Molecule | Cell System | Effect | Mechanism | Reference(s) |

| NO | LPS-activated RAW264.7 macrophages | Concentration-dependent decrease in production. | Indirect, via iNOS suppression. | , |

| iNOS | LPS-activated RAW264.7 macrophages | Significant inhibition of mRNA and protein expression. | Suppression of transcription and translation. | core.ac.uk, |

Protein and Enzyme Interactions

Inhibition of Proteasomal Proteolysis

The proteasome is a protein complex responsible for degrading unneeded or damaged proteins. Its inhibition can lead to the accumulation of regulatory proteins, affecting processes like cell cycle control and apoptosis. Research into deoxyelephantopin, a sesquiterpene lactone structurally related to elephantopin, has revealed its interaction with this cellular machinery. lipidmaps.org

In studies using murine mammary adenocarcinoma TS/A cells, deoxyelephantopin was found to inhibit proteasomal proteolysis. lipidmaps.org This effect was observed alongside the induction of endoplasmic reticulum (ER) stress and apoptosis, suggesting that interference with the proteasome system is a component of its mechanism of action in cancer cells. lipidmaps.org

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a key role in adipocyte differentiation and glucose homeostasis and also possesses anti-inflammatory properties. Evidence suggests that compounds related to elephantopin can modulate this receptor.

Specifically, deoxyelephantopin has been identified as an activator of PPAR-γ. In a study using HeLa cells, deoxyelephantopin was shown to activate this nuclear hormone receptor. The activation of PPAR-γ is a known mechanism for suppressing inflammatory responses, which aligns with the observed anti-inflammatory profile of compounds from Elephantopus scaber.

Inhibition of PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and growth. Its dysregulation is common in various diseases. While direct evidence for elephantopin is emerging, studies on the related compound deoxyelephantopin point towards interaction with this pathway.

Research on deoxyelephantopin's effect in MCF-7 breast carcinoma cells demonstrated an inhibition of the downstream signaling molecule P70S6K, which is a key substrate of the mTOR complex, a major effector of the PI3K/Akt pathway. lipidmaps.org Deoxyelephantopin was found to downregulate the phosphorylation of P70S6K in a concentration-dependent manner, indicating an interruption of the Akt/mTOR/P70S6K signaling axis. lipidmaps.org This suggests that the broader family of elephantopin-related compounds may exert their cellular effects, at least in part, by modulating this crucial survival pathway.

Inhibition of Extracellular Signal-Regulated Kinase (ERK 1/2) Pathway

Elephantopin and its derivatives have been shown to interfere with the Extracellular Signal-Regulated Kinase (ERK 1/2) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and survival. The inhibition of this pathway is a key aspect of the compound's molecular mechanism.

Studies on deoxyelephantopin (DOE), a derivative of elephantopin, have demonstrated its ability to inhibit the phosphorylation of ERK1/2 in A549 lung cancer cells. nih.gov This inhibition of ERK1/2 phosphorylation suggests that DOE can disrupt the downstream signaling events that are typically activated by this pathway. nih.gov The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, and its dysregulation is a common feature in many cancers. nih.gov By inhibiting ERK1/2, elephantopin and its analogs can impede the transduction of signals that promote cancer cell growth and survival. nih.govsci-hub.se

Furthermore, research on other sesquiterpene lactones has highlighted the importance of ERK pathway inhibition in their anticancer effects. For instance, the sesquiterpene lactone antrocin was found to suppress cancer cell migration and invasion by inhibiting the ERK-c-Fos-MMP-2 signaling pathway. sci-hub.se Similarly, helenalin, another sesquiterpene lactone, induces cell differentiation through the protein kinase C (PKC)/ERK signaling pathway. nih.gov These findings support the notion that targeting the ERK pathway is a common mechanism for this class of compounds.

The inhibition of the ERK 1/2 pathway by elephantopin derivatives is a significant contributor to their observed anti-proliferative and anti-metastatic properties.

Covalent Engagement with Target Proteins

A defining characteristic of elephantopin and other sesquiterpene lactones is their ability to form covalent bonds with biological macromolecules. This reactivity is largely attributed to the presence of an α,β-unsaturated carbonyl group, such as the α-methylene-γ-lactone ring, which acts as a Michael acceptor. nih.govnih.gov This electrophilic center can react with nucleophilic residues on proteins, most notably the thiol groups of cysteine residues, through a process known as hetero-Michael addition. nih.gov

This covalent modification is a key mechanism by which elephantopin exerts its biological effects. macmillanusa.comlibretexts.orgwikibooks.org The formation of a stable, covalent bond with a target protein can lead to irreversible inhibition of its function. encyclopedia.pub This is in contrast to non-covalent inhibitors, which bind reversibly to their targets. The irreversible nature of covalent inhibition can lead to a prolonged duration of action and increased potency. encyclopedia.pub

The reactivity of the α,β-unsaturated carbonyl moiety is a critical determinant of the biological activity of sesquiterpene lactones. nih.gov Studies have shown that modifications to this functional group can significantly alter the compound's cytotoxicity and protein-binding capabilities. The ability of elephantopin to covalently engage with and inactivate key cellular proteins is a fundamental aspect of its mechanism of action, contributing to its anti-inflammatory and anticancer properties.

Impact on Cell Motility and Invasion

Inhibition of Cell Migration and Invasion

Elephantopin and its derivatives have demonstrated significant inhibitory effects on cancer cell migration and invasion, key processes in tumor metastasis. nih.govresearchgate.netscienceopen.com In vitro studies using various cancer cell lines have consistently shown that these compounds can impede the movement of cancer cells.

For instance, deoxyelephantopin (DET), a major sesquiterpene lactone from Elephantopus scaber, has been shown to significantly inhibit the migration and invasion of TS/A mammary adenocarcinoma cells. researchgate.net Similar effects were observed in A549 lung cancer cells, where DET decreased their metastatic potential as measured by transwell invasion and migration assays. nih.gov Further studies on pancreatic cancer cells also revealed that DET, in combination with silencing of linc00511, led to a significant downregulation of cell migration and invasion. scienceopen.com Isodeoxyelephantopin (IDOE) has also been found to effectively reduce the migration of MDA-MB-231 triple-negative breast cancer cells. japsr.in

The mechanism behind this inhibition involves the modulation of various cellular processes. For example, DET has been reported to impede mammary adenocarcinoma cell motility by disrupting calpain-mediated adhesion dynamics. researchgate.net The inhibition of matrix metalloproteinases (MMPs), enzymes crucial for degrading the extracellular matrix and facilitating invasion, is another key mechanism. nih.gov

Suppression of MMP-9 Expression and Activation

A critical aspect of the anti-metastatic activity of elephantopin and its derivatives is the suppression of matrix metalloproteinase-9 (MMP-9) expression and activation. scienceopen.com MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a crucial step for cancer cell invasion and metastasis. nih.govnih.gov

Studies have shown that deoxyelephantopin (DET) can inhibit the expression of MMP-9 at the transcript level in A549 lung cancer cells. nih.gov Furthermore, in TS/A mammary adenocarcinoma cells, DET was found to abolish the tumor necrosis factor-alpha (TNF-α)-induced enzyme activity and expression of MMP-9. researchgate.net The suppression of MMP-9 is often linked to the inhibition of the NF-κB signaling pathway, as NF-κB is a key regulator of MMP-9 gene expression. nih.govresearchgate.net

Similarly, scabertopin (B1632464), another sesquiterpenoid from Elephantopus scaber, has been shown to inhibit the expression of MMP-9 in bladder cancer cells. mdpi.com This effect was associated with the inhibition of the FAK/PI3K/Akt signaling pathway. mdpi.com Isodeoxyelephantopin (IDOE) has also been observed to inhibit the expression of MMP-9 in MDA-MB-231 triple-negative breast cancer cells, with a nearly fourfold decrease in expression. japsr.in The ability of these compounds to downregulate MMP-9 provides a clear mechanism for their observed inhibition of cancer cell invasion. nih.govjapsr.in

Inhibition of Calpain-Mediated Adhesion Dynamics

Research has highlighted the role of deoxyelephantopin (DET), a derivative of elephantopin, in disrupting the processes that govern cell adhesion and movement, specifically through the inhibition of calpain-mediated adhesion dynamics. researchgate.netjcu.cz Calpains are a family of calcium-dependent proteases that play a crucial role in cell migration by regulating the turnover of focal adhesions.

Studies on TS/A mammary adenocarcinoma cells have shown that DET significantly deregulates adhesion formation, likely through the inhibition of m-calpain activity. jcu.cz DET was found to impede metastatic mammary cell motion by disrupting actin cytoskeletal protein networks and the calpain-mediated proteolysis of focal adhesion kinase (FAK) proteins. researchgate.net This disruption of focal adhesion dynamics ultimately hinders the ability of cancer cells to migrate.

Furthermore, DET treatment was observed to deactivate the Rho GTPase Rac1, which is essential for the formation of lamellipodia, the protrusive structures at the leading edge of migrating cells. jcu.cz By inhibiting calpain activity and the associated signaling pathways, deoxyelephantopin effectively impairs the machinery required for cancer cell motility. researchgate.netjcu.cz

Reactive Oxygen Species (ROS) Generation and Modulation

Elephantopin and its derivatives have been shown to modulate the levels of reactive oxygen species (ROS) within cancer cells, a mechanism that contributes to their anticancer effects. mdpi.comresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger programmed cell death. nih.govexplorationpub.comsmw.ch

Deoxyelephantopin (DET), a prominent sesquiterpene lactone from Elephantopus scaber, has been found to significantly increase ROS levels in HCT116 and RKO colon cancer cells. researchgate.net This elevation in ROS activates the JNK signaling pathway, ultimately leading to cell death. researchgate.net Similarly, isodeoxyelephantopin (IDET) has been shown to induce ROS generation in breast cancer cells, and the antioxidant N-acetyl cysteine (NAC) was able to suppress this effect and the subsequent apoptosis. researchgate.net In another study, scabertopin was found to promote the production of mitochondrial ROS in bladder cancer cells, leading to necroptosis. mdpi.com

DNA Synthesis Inhibition

Elephantopin and its related compounds, such as deoxyelephantopin and isodeoxyelephantopin, have demonstrated the ability to interfere with the fundamental process of DNA replication in cancer cells. This inhibitory action is a key aspect of their cytotoxic effects. nih.gov Studies utilizing [³H] thymidine (B127349) incorporation assays have been instrumental in elucidating this mechanism. nih.govresearchgate.net In these experiments, a decreased incorporation of radiolabeled thymidine into the nuclear DNA of tumor cells treated with these sesquiterpene lactones is observed. nih.govresearchgate.net This reduction signifies a direct impediment of DNA synthesis. nih.gov

The inhibition of DNA synthesis is dose-dependent, with higher concentrations of the compounds leading to a greater reduction in thymidine incorporation. nih.gov For instance, in studies involving Dalton's Lymphoma Ascites (DLA) tumor cells, both deoxyelephantopin and isodeoxyelephantopin showed a significant, concentration-dependent decrease in [³H] thymidine uptake. nih.gov The concentration required to produce a 50% inhibition of thymidine incorporation (IC₅₀) was determined to be 2.2 μg/mL for deoxyelephantopin and 2.9 μg/mL for isodeoxyelephantopin. nih.gov This mechanism suggests that the cytotoxic effect of these compounds on tumor cells is exerted at the DNA level, thereby halting cell proliferation. nih.gov

Synergistic Effects with Established Agents (e.g., paclitaxel)

Research has explored the potential of elephantopin derivatives to work in concert with established chemotherapeutic drugs like paclitaxel (B517696). One study reported that deoxyelephantopin was as effective as paclitaxel (often referred to by the brand name Taxol) in a murine orthotopic cancer model for treating mammary tumors and lung metastasis. scispace.com This suggests a comparable level of efficacy, paving the way for further investigation into combination therapies.

A comparative study involving a deoxyelephantopin derivative, DETD-35, and the parent compound deoxyelephantopin (DET) alongside paclitaxel (PTX) provided insights into their combined effects. core.ac.uk The study utilized isobologram analysis and the Chou-Talalay method to determine the nature of the interaction between the compounds. core.ac.uk This method calculates a combination index (CI), where a CI value less than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism. core.ac.uk While the study primarily focused on the potent effects of the new derivative, it established a framework for evaluating the synergistic potential of deoxyelephantopin and its analogues with conventional agents like paclitaxel. core.ac.uk Further molecular mechanism studies have shown that while both deoxyelephantopin and paclitaxel can induce apoptosis, deoxyelephantopin also uniquely inhibits proteasomal proteolysis. medicinacomplementar.com.br

Preclinical Investigations in Animal Models

Antitumor Efficacy in Murine Xenograft Models

The antitumor properties of elephantopin derivatives, primarily deoxyelephantopin (B1239436) (DET), have been assessed in vivo using murine xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth.

Deoxyelephantopin has demonstrated significant capabilities in suppressing the growth of primary tumors across a range of human cancer cell lines in animal models. Studies have shown that DET can inhibit the proliferation of various cancer cells, including the human promyelocytic leukemia cell line (HL-60) and the human cervical cancer cell line (HeLa). rjpbcs.comjcu.cz In a human cervical cancer xenograft model using HeLa cells, DET significantly reduced the growth rate of primary tumors. jcu.czresearchgate.netscialert.net Similarly, DET showed potent activity against the HL-60 leukemia cell line. rjpbcs.comnih.gov

The compound's efficacy also extends to breast cancer xenografts. Research has documented the potential of DET as a chemopreventive agent against the metastatic human breast cancer cell line MDA-MB-231. jcu.cz A novel semi-synthetic derivative of DET, known as DETD-35, has also shown potent effects against human triple-negative breast cancer (TNBC) MDA-MB-231 tumor growth in xenograft mouse models. researchgate.netsci-hub.se Furthermore, in vitro data, which forms the basis for these in vivo models, has confirmed cytotoxic effects of deoxyelephantopin against colorectal carcinoma cells (HCT-116), a line similar in origin to HT-29. researchgate.net

| Xenograft Model (Cell Line) | Compound Tested | Observed Effect | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | Deoxyelephantopin | Significant reduction in primary tumor growth rate. | jcu.czresearchgate.netscialert.net |

| HL-60 (Leukemia) | Deoxyelephantopin | Demonstrated potent antitumor activity. | rjpbcs.comnih.gov |

| MDA-MB-231 (Breast Cancer) | Deoxyelephantopin / DETD-35 | Suppression of tumor growth. | jcu.czsci-hub.se |

A critical aspect of anticancer therapy is the ability to inhibit metastasis. Deoxyelephantopin has shown remarkable efficacy in this regard. In animal models using the highly aggressive and metastatic murine mammary adenocarcinoma cell line (TS/A), DET significantly inhibited tumor development and lung metastasis. researchgate.netresearchgate.net One study found that DET was superior to the conventional chemotherapy drug paclitaxel (B517696) in suppressing lung metastasis in TS/A tumor-bearing mice. researchgate.net

These anti-metastatic effects have also been observed in models of human triple-negative breast cancer. Both DET and its more potent derivative, DETD-35, effectively suppressed lung metastasis of MDA-MB-231 cells in xenograft mouse models. researchgate.netresearchgate.net DETD-35, in particular, was found to significantly suppress the formation of metastatic pulmonary foci. researchgate.net Further investigations into BRAF V600E mutant melanoma cells (A375LM5) also revealed that DET and DETD-35 inhibited lung metastasis in NOD/SCID mice. nih.gov

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is often driven by markers such as Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2). d-nb.infonih.govnih.gov Preclinical studies have shown that the antitumor effects of elephantopin derivatives are linked to the downregulation of these key angiogenic factors.

In studies involving lung metastasis of TS/A mammary cancer cells, treatment with deoxyelephantopin attenuated the levels of both VEGF and COX-2 in the metastatic lung tissues. rjpbcs.comresearchgate.net Similarly, in a lung metastatic xenograft model using MDA-MB-231 breast cancer cells, the derivative DETD-35 significantly suppressed the expression levels of VEGF and COX-2. researchgate.net This inhibition of key angiogenic markers provides a mechanistic insight into the anti-metastatic activity observed in these animal models. researchgate.netplos.org

In Vivo Anti-inflammatory Activity (e.g., LPS-induced endotoxemia mouse model)

The anti-inflammatory properties of elephantopin-containing extracts have been evaluated in vivo using the lipopolysaccharide (LPS)-induced endotoxemia mouse model, which mimics a systemic inflammatory response. sci-hub.seresearchgate.netsci-hub.se In this model, an ethanol (B145695) extract of Elephantopus scaber (ESE), the plant from which elephantopin is isolated, demonstrated potent anti-inflammatory effects. sci-hub.sesci-hub.se

Administration of the extract to endotoxemic mice resulted in a significant decrease in the production of key pro-inflammatory cytokines. sci-hub.seresearchgate.netsci-hub.se Specifically, levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) were dramatically reduced in both the serum and the peritoneal lavage fluid of the treated animals compared to the LPS-only control group. sci-hub.sesci-hub.se

Wound Healing Activity in Animal Models

The potential of elephantopin derivatives to promote tissue repair has been investigated in various rat models of wound healing. researchgate.netbioline.org.br Deoxyelephantopin, isolated from Elephantopus scaber, was evaluated in excision, incision, and dead space wound models. researchgate.netbioline.org.br

The results showed that deoxyelephantopin significantly promoted wound healing activity. researchgate.net In the excision wound model, animals treated with the compound exhibited a significant increase in the rate of wound contraction. researchgate.netbioline.org.br In the incision model, there was a significant increase in skin-breaking strength in the deoxyelephantopin-treated group. researchgate.netbioline.org.br Furthermore, in the dead space wound model, a significant increase in the weight of the granulation tissue was observed, indicating enhanced tissue proliferation and collagen synthesis. researchgate.net Histological studies of the granulation tissue confirmed the healing process through evidence of increased collagenation and a reduction in chronic inflammatory cells and edema compared to controls. researchgate.net

| Wound Model | Parameter Measured | Effect of Deoxyelephantopin Treatment | Reference |

|---|---|---|---|

| Excision Wound | Rate of Wound Contraction | Significantly increased (98.8% closure on day 16). | researchgate.netbioline.org.br |

| Incision Wound | Skin-Breaking Strength | Significantly increased. | researchgate.netbioline.org.br |

| Dead Space Wound | Granulation Tissue Weight | Significantly increased. | researchgate.net |

Hepatoprotective Effects in Animal Models

Extracts of Elephantopus scaber have demonstrated significant hepatoprotective activity in animal models of liver injury. In a study using an alcohol-induced liver damage model in mice, the ethanolic extract of the plant was able to reverse the damage, supporting its traditional use as a liver tonic. The extract helped normalize elevated serum biochemical profiles associated with liver damage.

In another model, a water extract of E. scaber showed a hepatoprotective effect against lipopolysaccharide (LPS)-induced acute hepatic injury in Sprague-Dawley rats. The protective mechanism was found to involve an antioxidant effect and the inhibition of p38 MAP kinase and COX-2 expression in the liver. nih.gov

Synthetic Routes and Methodologies for Elephantopin and Analogues

Total Synthesis Approaches for Sesquiterpene Lactones

While a total synthesis of elephantopin itself has not yet been reported, the synthetic strategies developed for other sesquiterpene lactones, particularly those with the germacranolide skeleton, provide a roadmap for its potential synthesis. researchgate.netnih.gov

Construction of Germacranolide Skeletons

The biosynthesis of most sesquiterpene lactones is believed to originate from germacranolides. wur.nl The formation of the characteristic 10-membered ring of the germacranolide skeleton is a critical step in both nature and the laboratory. In biosynthesis, farnesyl pyrophosphate (FPP) undergoes cyclization, often mediated by enzymes like germacrene A synthase, to form germacrene A, a key intermediate for many sesquiterpene lactone subclasses. royalsocietypublishing.org This precursor then undergoes further rearrangements and oxidations to yield the germacranolide core. royalsocietypublishing.org

Synthetic efforts have explored various strategies to construct this challenging medium-sized ring. One notable approach involves sequential Cope-Claisen rearrangements to build the cyclodecediene ring system. grantome.com This method aims to overcome unfavorable equilibria often associated with the formation of 10-membered rings. grantome.com Other strategies focus on the cyclization of acyclic precursors, which can be manipulated to achieve the desired stereochemistry. The conformational flexibility of the 10-membered ring plays a crucial role in these transformations. researchgate.net

Key Synthetic Transformations (e.g., Barbier allylation, Nozaki–Hiyama–Kishi macrocyclization, ring-closing metathesis)

Several key chemical reactions have proven instrumental in the synthesis of complex sesquiterpene lactones and their analogues. These transformations are crucial for both constructing the core structure and introducing key functional groups.

Barbier-type allylation: This reaction has been employed for the diastereoselective coupling of fragments, a key step in building the molecular framework of deoxyelephantopin (B1239436) analogues. mdpi.comnih.gov For instance, the coupling of a bromolactone with various aldehydes can be achieved using this method. mdpi.comnih.gov

Nozaki–Hiyama–Kishi (NHK) macrocyclization: The NHK reaction is a powerful tool for forming large rings and has been utilized in the late-stage macrocyclization of advanced intermediates in the synthesis of various natural products. mdpi.comnih.govresearchgate.net This chromium- and nickel-catalyzed reaction effectively couples an aldehyde with a vinyl halide to close the macrocycle. researchgate.net A strategy combining esterification, ring-closing metathesis, and an NHK reaction has been developed for constructing libraries of macrolides. rsc.org

Ring-Closing Metathesis (RCM): RCM, often employing ruthenium-based catalysts like the Grubbs catalyst, has become a go-to method for the formation of cyclic olefins, including the 10-membered ring of germacranolides. mdpi.comnih.gov A synthetic approach toward deoxyelephantopin analogues utilized a Barbier-type allylation followed by a late-stage RCM. mdpi.comnih.gov However, the success of RCM can be sensitive to the substitution pattern of the olefinic partners. researchgate.net

Semisynthesis and Derivatization Strategies

Given the challenges of total synthesis, semisynthesis and derivatization of naturally sourced elephantopin and its analogues, like deoxyelephantopin (DET), have been a primary focus for generating novel compounds with potentially enhanced biological activities.

Ester Derivatives (e.g., deoxyelephantopin esters)

A significant number of ester analogues of deoxyelephantopin have been synthesized and evaluated. One particularly potent derivative, DETD-35, an ester with naphthalene (B1677914) acetate (B1210297), has demonstrated significant anti-tumor effects. mdpi.com The synthesis of these derivatives often involves standard esterification procedures, starting with the parent compound extracted from natural sources like Elephantopus scaber. frontiersin.org

Introduction of Pharmacophoric Groups

The biological activity of many sesquiterpene lactones, including elephantopin, is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor. tandfonline.com Recognizing this, medicinal chemists have focused on synthesizing new derivatives that incorporate this and other α,β-unsaturated carbonyl pharmacophoric groups to enhance their therapeutic potential while potentially reducing toxicity. tandfonline.com This strategy aims to leverage the known reactivity of these functional groups towards biological nucleophiles.

Structure Activity Relationships Sar

Importance of the α-Methylene-γ-Lactone Ring for Biological Activity

A defining structural feature of elephantopin and many other biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety. researchgate.netnih.govnih.gov This functional group is widely considered to be a critical electrophilic center, essential for the compound's cytotoxic and other biological effects. medicinacomplementar.com.brd-nb.info The exocyclic double bond conjugated to the γ-lactone is susceptible to Michael addition by nucleophiles, such as the thiol groups of cysteine residues in proteins. nih.govd-nb.infonih.gov This covalent interaction can lead to the alkylation and subsequent inactivation of key enzymes and transcription factors, disrupting cellular processes and leading to effects like cytotoxicity. medicinacomplementar.com.brunige.ch

The significance of this reactive group is underscored by numerous studies. Research has consistently shown that the α-methylene-γ-lactone ring is a key substructure responsible for a multitude of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antitumor effects. researchgate.netnih.govmdpi.com The ability of this moiety to covalently bind to cellular targets is a primary mechanism behind its potent bioactivity. unige.ch For instance, studies on various sesquiterpene lactones have demonstrated that the presence of the C11-C13 exocyclic double bond conjugated to the γ-lactone is essential for their cytotoxicity. nih.gov

Role of Additional Lactone Rings and Substituents

The presence of a second lactone ring or another electrophilic site, such as an additional enone system, can significantly enhance cytotoxic activity. nih.govmedicinacomplementar.com.brnih.gov Deoxyelephantopin (B1239436), which contains two lactone rings, has demonstrated promising in vivo antitumor activity. medicinacomplementar.com.br This suggests that having more than one reactive site can increase the molecule's ability to interact with and damage cancer cells. Dimeric sesquiterpene lactones have also been found to be more potently cytotoxic than their monomeric counterparts, further supporting the idea that additional α-methylene-γ-lactone rings can improve antitumor potential. medicinacomplementar.com.br

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of other specific substituents for mediating cytotoxicity. nih.gov Key features found to be important include:

A double bond between the C-1 and C-10 positions. nih.gov

A hydroxyl group at the C-5 position. nih.gov

An angeloyloxy group at the C-8 position. nih.gov

Influence of Stereochemistry on Activity (e.g., deoxyelephantopin vs. isodeoxyelephantopin)

Stereochemistry plays a subtle yet significant role in the biological activity of elephantopin derivatives. Deoxyelephantopin (DET) and isodeoxyelephantopin (B1158786) (IDET) are stereoisomers that provide a clear example of this principle. mdpi.comnih.govresearchgate.net The key structural difference between these two compounds lies in the orientation of the oxygen atom in the γ-lactone ring at the C-2 position. nih.gov In deoxyelephantopin, this oxygen atom has a β-orientation, whereas in isodeoxyelephantopin, it is α-oriented. nih.gov

Both DET and IDET are major active components of Elephantopus scaber and exhibit significant anticancer activities by targeting multiple signaling pathways that are deregulated in cancer cells. mdpi.comnih.govscilit.com However, their relative potency can vary depending on the specific cancer type being targeted. For example, one study examining their efficacy in a breast cancer preclinical model found that isodeoxyelephantopin was relatively more effective than deoxyelephantopin. scilit.comutrgv.edu This difference in activity, despite a minor change in stereochemistry, highlights the high degree of specificity in the interaction between these molecules and their cellular targets. The precise three-dimensional arrangement of atoms can affect binding affinity to target proteins and subsequent biological response.

Impact of Side Chain Modifications on Potency and Selectivity (e.g., at C-8 position)

Modifications to the side chains of the elephantopin skeleton, particularly at the C-8 position, are critical in determining the compound's potency and selectivity. Deoxyelephantopin, for example, possesses a methacrylate (B99206) group at the C-8 position. medicinacomplementar.com.br

Research, including QSAR studies, has identified the ester group at C-8 as a significant contributor to the molecule's cytotoxicity. nih.gov Specifically, the presence of an angeloyloxy group at this position has been shown to be important for activity. nih.gov Chemical transformations involving this position have been explored; for instance, the acylation of elephantol with methacrylic anhydride (B1165640) yields elephantol methacrylate. researchgate.net The nature of the acyl group at C-8 can influence the compound's lipophilicity, steric profile, and electronic properties, all of which can affect its absorption, distribution, and interaction with target molecules. This makes the C-8 side chain a key site for synthetic modification to create analogs with improved potency and more selective action against specific cancer cell lines.

Advanced Analytical Techniques in Elephantopin Research

Chromatographic Separations for Compound Purity and Identification

Chromatographic techniques are fundamental in the initial stages of elephantopin research, primarily for isolating the compound from its natural source, Elephantopus scaber, and ensuring its purity for subsequent bioactivity studies.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful and efficient method for the qualitative and quantitative analysis of phytochemicals in herbal extracts. wikipedia.orgresearchgate.net In the context of elephantopin research, HPTLC offers a rapid and reliable technique for the initial screening and chemo-profiling of Elephantopus scaber extracts. rjptonline.org This method allows for the simultaneous analysis of multiple samples, providing a visual representation of the chemical constituents. wikipedia.org

The process typically involves applying the crude extract onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. rjptonline.org The separation of compounds is then achieved by developing the plate in a chamber containing a suitable mobile phase. For the analysis of compounds in E. scaber, various solvent systems can be employed. The separated compounds are then visualized under UV light at different wavelengths (e.g., 254 nm and 366 nm), and their Rf values are compared with that of a standard elephantopin sample for identification. rjptonline.org Densitometric scanning can be used for the quantification of elephantopin in the extract. wisdomlib.org The use of HPTLC has been validated for the quantitative estimation of various phytoconstituents in E. scaber, demonstrating its utility in the quality control of raw plant material and its extracts. rjptonline.org

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF–MS/MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is a highly sensitive and accurate technique used for the separation, identification, and structural elucidation of compounds in complex mixtures. researchgate.netmdpi.com This method combines the high-resolution separation capabilities of UPLC with the high-resolution mass accuracy of Q-TOF mass spectrometry. researchgate.net While specific studies detailing the use of UPLC-Q-TOF-MS/MS for elephantopin are not abundant, its application in the analysis of other complex plant extracts suggests its significant potential in elephantopin research. nih.govnih.gov

The UPLC system allows for fast and efficient separation of the components of an E. scaber extract. The eluting compounds are then introduced into the Q-TOF mass spectrometer, which provides accurate mass measurements of the parent ions and their fragments. e-algae.org This high-resolution data is invaluable for confirming the elemental composition of elephantopin and for distinguishing it from other structurally similar sesquiterpene lactones present in the extract. The MS/MS capability allows for the fragmentation of selected ions, providing structural information that aids in the definitive identification of the compound.

Column Chromatography (Silica Gel)

Column chromatography using silica gel is a widely employed and essential technique for the preparative isolation and purification of elephantopin from the crude extracts of Elephantopus scaber. nih.govmeral.edu.mmresearchgate.net This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase. ijsr.net

In a typical procedure, a crude extract of E. scaber is loaded onto a column packed with silica gel (e.g., 60-120 mesh or 230-400 mesh). nih.govmeral.edu.mm The separation is then achieved by eluting the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297). nih.gov Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing elephantopin. nih.govmeral.edu.mm The fractions containing the desired compound are then pooled and further purified, if necessary, using repeated column chromatography or other techniques to yield pure elephantopin. nih.gov

Spectroscopic Methods for Structural Characterization

Once a pure sample of elephantopin is obtained, spectroscopic methods are employed to elucidate and confirm its chemical structure. The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic data for elephantopin and its derivatives are crucial for their structural confirmation. For instance, the structure of a new sesquiterpene lactone, scabertopinol, isolated from E. scaber, was determined using a combination of EI-MS, IR, and NMR spectral data. researchgate.net Similarly, the structures of 17,19-dihydrodeoxyelephantopin and iso-17,19-dihydrodeoxyelephantopin were determined by spectroscopic methods and comparison with reported data. meral.edu.mm

Quantitative Proteomics Analysis for Cellular Target Identification

Understanding the mechanism of action of elephantopin at a molecular level involves identifying its cellular protein targets. Quantitative proteomics has emerged as a powerful tool for this purpose. researchgate.net A notable study utilized Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based quantitative proteomics to identify the cellular targets of isodeoxyelephantopin (B1158786), a closely related analogue of elephantopin. researchgate.net

This approach involves comparing the proteomes of cells treated with the compound to untreated cells. In the study on isodeoxyelephantopin, researchers found that the compound induced G2/M arrest and apoptosis in cancer cells. researchgate.net The quantitative proteomics analysis revealed that 124 proteins were significantly altered in their expression levels upon treatment. researchgate.net Bioinformatic analysis of these proteins indicated their involvement in regulating oxidative stress and inflammation responses. researchgate.net This type of analysis provides a global view of the cellular pathways affected by the compound, offering valuable insights into its mechanism of action. nih.govucsf.edu Similar strategies can be applied to identify the direct and indirect cellular targets of elephantopin.

Biochemical Assays for Functional Validation

Following the identification of potential cellular targets and pathways affected by elephantopin through techniques like quantitative proteomics, a variety of biochemical assays are used to validate these findings and further characterize the compound's biological functions. These assays are crucial for confirming the functional consequences of elephantopin's interaction with its targets.

Commonly used assays in the study of elephantopin and related compounds include:

MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Studies have used the MTT assay to demonstrate the dose-dependent cytotoxic effects of elephantopin derivatives on various cancer cell lines. polyu.edu.hk

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Research has shown that compounds from E. scaber can induce cell cycle arrest, for instance at the G2/M phase. polyu.edu.hk

Apoptosis Assays: Various methods are used to detect and quantify apoptosis (programmed cell death), including Annexin V/propidium (B1200493) iodide staining followed by flow cytometry, and the detection of caspase activation. researchgate.net These assays have confirmed the ability of elephantopin and its analogues to induce apoptosis in cancer cells. polyu.edu.hkresearchgate.net

Western Blot Analysis: This technique is used to detect and quantify specific proteins in a sample. It is instrumental in validating the findings from proteomics studies by examining the expression levels of key proteins involved in pathways such as apoptosis (e.g., Bcl-2, Bax, caspases) and cell signaling (e.g., PI3K/Akt pathway). polyu.edu.hkumich.edu

NF-κB Inhibition Assays: Given that some sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, specific assays are used to measure the effect of elephantopin on the activation and nuclear translocation of NF-κB subunits. researchgate.net

These biochemical assays provide the functional evidence needed to corroborate the data obtained from analytical and proteomics studies, ultimately leading to a comprehensive understanding of the biological activity of elephantopin.

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are fundamental in determining the cytotoxic effects of compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. The assay's principle lies in the metabolic activity of viable cells. nih.gov NAD(P)H-dependent cellular oxidoreductase enzymes in healthy, proliferating cells reduce the yellow tetrazolium MTT to a purple formazan, which can be quantified spectrophotometrically after dissolution. nih.gov This conversion is directly proportional to the number of viable cells. nih.gov

In research involving derivatives of elephantopin, such as deoxyelephantopin (B1239436) and isodeoxyelephantopin, the MTT assay has been employed to assess their impact on tumor cell lines. For instance, a study utilizing the L-929 tumor cell line demonstrated that both deoxyelephantopin and isodeoxyelephantopin caused a dose-dependent reduction in cell viability over a 72-hour period. nih.govlipidmaps.org The concentrations required to inhibit 50% of cell growth (IC50) were determined to be 2.7 µg/mL for deoxyelephantopin and 3.3 µg/mL for isodeoxyelephantopin, respectively. nih.govlipidmaps.org This type of data is critical for establishing the cytotoxic potential of these compounds. nih.gov

Table 1: Effect of Elephantopin Derivatives on L-929 Cell Viability

| Compound | IC50 Value (72h) | Cell Line | Assay |

|---|---|---|---|

| Deoxyelephantopin | 2.7 µg/mL | L-929 | MTT |

| Isodeoxyelephantopin | 3.3 µg/mL | L-929 | MTT |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technology used for the rapid, multiparametric analysis of large cell populations. wikipedia.org In elephantopin research, it is instrumental in investigating how these compounds affect the cell cycle and induce apoptosis (programmed cell death). wikipedia.orgresearchgate.net The technique works by passing single cells in a fluid stream through a laser beam and measuring the light that is scattered and the fluorescence that is emitted. lipidmaps.org

By staining cells with fluorescent dyes that bind to DNA, such as propidium iodide (PI), researchers can analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.netlipidmaps.org A key indicator of apoptosis is the appearance of a "sub-G0" peak in the DNA content histogram, which represents cells with fragmented DNA. researchgate.net Studies on an enriched fraction of Elephantopus scaber, containing elephantopin derivatives, have used flow cytometry to analyze its effects on various human cancer cell lines, including HeLa, A549, MCF-7, and Caco-2. researchgate.net The results showed that treatment led to a significant increase in the sub-G0 cell population, providing strong evidence that the compound induces apoptosis. researchgate.net This method allows for a quantitative assessment of apoptosis and its relationship to cell cycle arrest. wikipedia.org

Western Blot Analysis for Protein Expression

Western blot analysis is a core technique for detecting and quantifying specific proteins within a sample. This method allows researchers to investigate how elephantopin affects the expression levels of key proteins involved in cellular processes like cell cycle regulation, apoptosis, and inflammatory signaling pathways. The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Research on isodeoxyelephantopin (ESI) has utilized Western blotting to explore its impact on the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov These analyses revealed that ESI treatment inhibited the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. nih.gov Furthermore, it suppressed the expression of various NF-κB-regulated gene products that are involved in proliferation and metastasis. nih.gov In other studies, Western blotting demonstrated that extracts from Elephantopus scaber could increase the expression of cell cycle regulatory proteins such as Cyclin D1 and Cyclin E in the context of liver regeneration. guidetopharmacology.org

Table 2: Proteins Investigated by Western Blot in Elephantopin Research

| Compound/Extract | Target Proteins | Observed Effect | Cellular Context |

|---|---|---|---|

| Isodeoxyelephantopin (ESI) | IκBα Phosphorylation | Inhibition | NF-κB Pathway |

| Elephantopus scaber Extract (ESL) | Cyclin D1, Cyclin E, HGF, E2F | Increased Expression | Liver Regeneration |

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Reverse Transcription Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is a highly sensitive technique used to measure the levels of specific messenger RNA (mRNA). semanticscholar.orgnih.gov This allows researchers to understand how a compound like elephantopin affects gene expression. The process involves converting RNA into complementary DNA (cDNA) and then amplifying the specific cDNA target, with the amplification product being quantified in real-time. semanticscholar.orgwikipedia.org

Studies have employed RT-PCR to demonstrate that an ethanol (B145695) extract of Elephantopus scaber (ESE) effectively suppressed the transcription of several pro-inflammatory genes in lipopolysaccharide (LPS)-activated macrophages. nih.gov The expression of genes for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and interleukin-1 beta (IL-1β) were all found to be downregulated following treatment with the extract. nih.gov In another context, qPCR (a type of RT-PCR) was used to determine the expression of the MDR-1 gene, which is associated with multi-drug resistance in cancer cells. lipidmaps.org

Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Binding